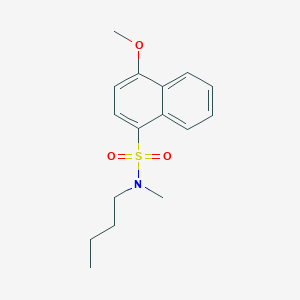
N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide, also known as DMBS, is a sulfonamide compound that has been used in scientific research for its potential biological activity. This compound has been synthesized using various methods and has shown promising results in various biological assays.
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is not fully understood. However, it has been suggested that N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide may act by inhibiting the activity of enzymes such as carbonic anhydrase and acetylcholinesterase. N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been shown to have anticancer effects by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has also been shown to have low toxicity and is therefore suitable for in vitro and in vivo studies. However, one of the limitations of N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is that its mechanism of action is not fully understood. This makes it difficult to predict its biological activity and potential side effects.
未来方向
There are several future directions for the study of N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide. One area of research is the development of N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide derivatives with improved biological activity. Another area of research is the study of N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide in combination with other compounds for the treatment of various diseases. N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has also been shown to have potential as a diagnostic tool for certain diseases. Further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide and its potential applications in medicine.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide is a sulfonamide compound that has shown promising results in various scientific research studies. N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide can be synthesized using various methods and has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has several advantages for lab experiments, but its mechanism of action is not fully understood. Future research is needed to fully understand the potential applications of N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide in medicine.
合成方法
N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 2,3-dimethylaniline with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux in a solvent such as dichloromethane or toluene. The resulting product is then purified using column chromatography or recrystallization.
科学研究应用
N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has been used in various scientific research studies for its potential biological activity. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
分子式 |
C17H21NO3S |
|---|---|
分子量 |
319.4 g/mol |
IUPAC 名称 |
N-(2,3-dimethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-11-7-6-8-15(14(11)4)18-22(19,20)17-10-12(2)16(21-5)9-13(17)3/h6-10,18H,1-5H3 |
InChI 键 |
NAMOKEHFJYRWCO-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C |
规范 SMILES |
CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2C)OC)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-{[(5-bromo-2-methoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B228967.png)







![N-[4-({[1-(4-methoxyphenyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B229022.png)



